2-Bromo-5,6,7,8-tetrahydroquinoline
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Overview
Description
2-Bromo-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline, a bicyclic compound that consists of a pyridine ring fused to a cyclohexene . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of aryl-substituted quinolines and tetrahydroquinolines can be achieved through Suzuki–Miyaura cross-coupling reactions . This involves the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids .Molecular Structure Analysis
The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoline is C9H11N . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction mechanism involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct, dehydration of cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .Scientific Research Applications
Synthesis of Quinoline Derivatives
2-Bromo-5,6,7,8-tetrahydroquinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through conventional methods like Skraup, Doebner-Von Miller, and Friedlander syntheses, as well as modern techniques like Suzuki–Miyaura cross-coupling reactions . The versatility of the quinoline ring allows for the development of compounds with a wide range of medicinal benefits.
Antimalarial Activity
Quinoline derivatives have a long history of use in antimalarial drugs. The structural motif of quinoline is crucial for the activity against malaria parasites. Research into new quinoline-based compounds continues to be a significant area of study, with 2-Bromo-5,6,7,8-tetrahydroquinoline serving as a precursor for potential antimalarial agents .
Anticancer Properties
Some quinoline derivatives exhibit promising anticancer properties. The introduction of various substituents into the quinoline nucleus can enhance its cytotoxicity against cancer cells. As a halogenated compound, 2-Bromo-5,6,7,8-tetrahydroquinoline can be used to develop new anticancer agents through further functionalization .
Antibacterial and Antifungal Applications
The quinoline scaffold is associated with antibacterial and antifungal activities. Derivatives of 2-Bromo-5,6,7,8-tetrahydroquinoline can be designed to target specific bacterial and fungal strains, contributing to the development of new antibiotics and antifungals .
Anti-inflammatory and Analgesic Effects
Quinoline derivatives are known to possess anti-inflammatory and analgesic effects. The modification of 2-Bromo-5,6,7,8-tetrahydroquinoline can lead to the discovery of new drugs that can effectively manage pain and inflammation without the side effects associated with current medications .
Cardiovascular Research
Quinoline compounds have been investigated for their potential cardiovascular benefits. They can act as cardiotonic agents, improving heart muscle function. Research into 2-Bromo-5,6,7,8-tetrahydroquinoline derivatives could lead to advancements in the treatment of heart diseases .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJABMIDAWWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoline |
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